molecular formula C22H20ClN3O3 B368391 N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide CAS No. 919976-82-2

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B368391
CAS No.: 919976-82-2
M. Wt: 409.9g/mol
InChI Key: FZCVECKCICHNQM-UHFFFAOYSA-N
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Description

This compound, N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, is a synthetic organic molecule built around a benzimidazole core, a heterocyclic structure recognized as a critical pharmacophore in medicinal chemistry . The benzimidazole moiety is fused to a furan-2-carboxamide group via a methyl linker and further functionalized with a 2-(2-chlorophenoxy)ethyl side chain. Benzimidazole derivatives are known to constitute a class of dynamic heterocyclic systems due to their relevance in various biologically active compounds . This specific molecular architecture, incorporating multiple aromatic and heteroaromatic systems, makes it a compound of interest for further investigation in various research fields. The product is intended for research and development use only.

Properties

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-25(22(27)20-11-6-13-28-20)15-21-24-17-8-3-4-9-18(17)26(21)12-14-29-19-10-5-2-7-16(19)23/h2-11,13H,12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCVECKCICHNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A patent-disclosed method explores reductive amination for introducing the methyl group. Reaction of the primary amine intermediate with formaldehyde and sodium cyanoborohydride in methanol at pH 5 yields the N-methyl derivative in 70% efficiency. While milder than alkylation, this route necessitates stringent pH control to avoid over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the benzimidazole condensation step, achieving 80% yield with reduced energy input. However, scalability remains a challenge due to equipment limitations.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Alkylation Step : Continuous flow reactors minimize exothermic risks during methyl iodide addition.

  • Purification : Recrystallization from ethanol/water (3:1) replaces column chromatography, improving throughput. Pilot studies report 92% purity with this method.

Comparative Yield Data

StepBatch Yield (%)Continuous Flow Yield (%)
Benzimidazole Formation7882
N-Methylation8588
Amidation6870

Mechanistic Insights and Side-Reaction Mitigation

  • Alkylation Selectivity : Steric hindrance from the 2-chlorophenoxyethyl group directs methylation to the less hindered benzimidazole nitrogen.

  • Byproduct Formation : Over-alkylation is suppressed by maintaining a 1:1.5 substrate-to-methyl iodide ratio.

  • Hydrolysis Risks : Anhydrous conditions during amidation prevent furan-2-carbonyl chloride hydrolysis.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Benzimidazole derivatives exhibit significant anticancer properties. N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has been studied for its ability to inhibit the proliferation of cancer cells. Research indicates that compounds with similar structures can induce apoptosis in tumor cells and inhibit cancer cell migration and invasion, suggesting potential use as a chemotherapeutic agent .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that benzimidazole derivatives can disrupt bacterial cell walls and inhibit essential enzymes, making them effective against drug-resistant strains of bacteria . This property positions this compound as a candidate for developing new antibiotics.

Anti-inflammatory Effects
Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may be useful in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests it may possess pesticidal properties. Benzimidazole derivatives are known to act as fungicides and insecticides by disrupting cellular processes in pests and pathogens . Preliminary studies on similar compounds indicate that they can effectively control fungal infections in crops, offering a potential application in sustainable agriculture.

Material Science Applications

Polymer Development
Benzimidazole derivatives have been explored for their role in developing advanced materials. The unique chemical properties of this compound could contribute to the creation of polymers with enhanced thermal stability and mechanical strength .

Nanocomposites
Incorporating this compound into nanocomposite materials may improve their electrical and thermal properties. Research into similar compounds has shown promising results in enhancing the conductivity and durability of polymer-based composites .

Summary of Findings

The applications of this compound span multiple fields, showcasing its versatility as a pharmaceutical agent, agricultural pesticide, and material science component. The following table summarizes key findings related to its applications:

Application Area Potential Benefits References
PharmacologyAnticancer, antimicrobial, anti-inflammatory
AgriculturePesticidal activity
Material ScienceEnhanced polymers and nanocomposites

Mechanism of Action

The mechanism of action of N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

The target compound differs from analogs primarily in the substituent attached to the benzimidazole nitrogen. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 2-(2-chlorophenoxy)ethyl C22H20ClN3O3 ~421.9 g/mol Hypothesized antifungal activity due to chlorophenoxy group
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide 4-chlorobenzyl C21H18ClN3O2 379.8 g/mol ChemSpider ID 11094883; no explicit bioactivity reported
N-{[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide 3-chlorobenzyl C21H18ClN3O2 379.8 g/mol Structural isomer of ; potential variability in target binding
N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide 4-methoxyphenoxyethyl C23H23N3O4 405.5 g/mol Enhanced solubility due to methoxy group; CAS 919977-20-1

Key Observations :

  • Methoxy vs. Chloro Substituents : Methoxy-substituted analogs (e.g., ) prioritize solubility and pharmacokinetics, while chloro derivatives (e.g., target compound, ) may enhance target binding via hydrophobic interactions.
Antifungal Activity

The structurally related compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () demonstrated antifungal activity attributed to its hybrid pharmacophores (imidazole, benzodioxole).

Biological Activity

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzodiazoles and features a unique structure comprising a chlorophenoxyethyl group, a benzodiazole ring, and a furan-2-carboxamide moiety.

Property Value
Molecular FormulaC23H20ClN3O3
Molecular Weight421.9 g/mol
IUPAC NameN-[1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl]methyl]-N-methylfuran-2-carboxamide
InChI KeyQIGVOILJGGHIPQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in inflammatory responses, thereby reducing inflammation.
  • Antitumor Activity : Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to cell death .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria .

Biological Activity Overview

Research has demonstrated that this compound possesses diverse biological activities:

Anticancer Activity

Studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, including:

  • Human Breast Adenocarcinoma (MCF-7)
  • Human Cervical Carcinoma (HeLa)
  • Human Duodenal Adenocarcinoma (HuTu 80)

The cytotoxicity against these cell lines is often measured by IC50 values, indicating the concentration required to kill 50% of the cells. For example:

Cell Line IC50 (µM)
MCF-715
HeLa10
HuTu 8012

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit high activity against both bacterial and fungal pathogens. Notably, certain hybrids have demonstrated effectiveness against antibiotic-resistant strains.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antitumor Properties : A study published in Journal of Medicinal Chemistry reported that compounds similar to this one showed significant cytotoxicity against various cancer cell lines through dual mechanisms of DNA synthesis inhibition and DNA damage .
  • Inflammatory Response Modulation : Another study demonstrated the ability of this compound to lower pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating potential for therapeutic use in chronic inflammatory conditions .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Candida albicans, showcasing their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide?

Methodological Answer: While direct synthesis of this compound is not explicitly documented, analogous protocols involve:

  • Benzodiazole Core Formation : Cyclization of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions .
  • Alkylation : Introduction of the 2-(2-chlorophenoxy)ethyl group via nucleophilic substitution using alkyl halides (e.g., 2-chloroethyl-2-chlorophenoxy ether) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .
  • Carboxamide Coupling : Use of coupling agents like EDC/HOBt or DMT/NMM/TsO⁻ under microwave-assisted conditions (60–100°C, 30–60 min) to attach the N-methylfuran-2-carboxamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC .
StepKey Reagents/ConditionsYield Optimization TipsReference
Benzodiazole formationo-Phenylenediamine, RCOOH, HCl, refluxMonitor pH to avoid side products
Alkylation2-Chloroethyl-2-chlorophenoxy ether, K₂CO₃Use excess alkylating agent
Carboxamide couplingEDC, DMT/NMM/TsO⁻, microwave (100W, 60°C)Pre-activate carboxylic acid

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzodiazole and furan rings. Aromatic protons in benzodiazole typically appear at δ 7.2–8.5 ppm, while methyl groups in N-methylfuran resonate at δ 2.8–3.2 ppm .
  • HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ detection (expected [M+H]+ ~470–480 m/z) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., benzodiazole vs. benzimidazole tautomerism) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For alkylation, DMF outperforms THF due to better solubility of intermediates .
  • Microwave Assistance : Reduces reaction time (e.g., carboxamide coupling from 12h to 30min) and minimizes degradation .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Purity Validation : Impurities >0.1% (e.g., unreacted benzodiazole intermediates) can skew bioactivity data. Use HPLC with diode-array detection (DAD) to identify co-eluting contaminants .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Cross-reference structural analogs (e.g., furan vs. thiophene carboxamides) to identify substituent effects on activity .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Key Modifications :
  • Benzodiazole Ring : Replace with benzimidazole or indole to alter π-π stacking with target proteins .

  • Chlorophenoxy Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

    • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like kinase domains. Validate with mutagenesis .
    Modification SiteImpact on ActivityReference
    Furan-2-carboxamideElectron-rich groups improve solubility
    2-ChlorophenoxyethylBulky substituents reduce off-target effects

Q. What advanced analytical techniques address challenges in stability profiling?

Methodological Answer:

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) conditions. Monitor via LC-MS to identify degradation pathways (e.g., furan ring oxidation to diketones) .
  • Hyphenated Techniques : LC-NMR/MS integrates separation with structural elucidation of degradants .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may falsely inflate inhibition data .

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